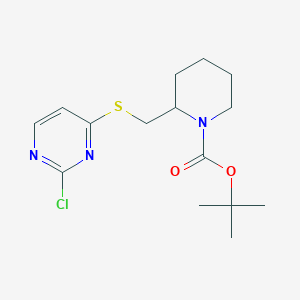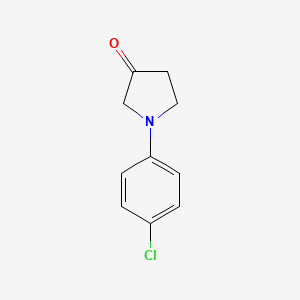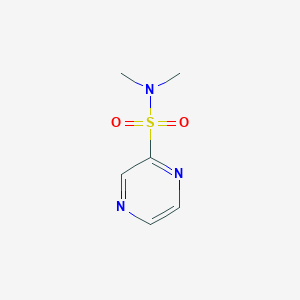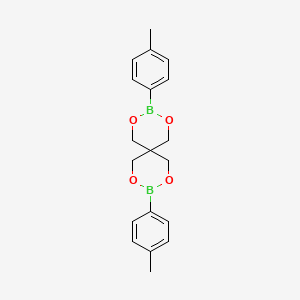
3-Pyridinol, 5-bromo-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol, 5-bromo-, 1-oxide is a chemical compound with the molecular formula C5H4BrNO2 It is a derivative of pyridine, where the hydroxyl group is located at the third position, a bromine atom at the fifth position, and an oxide group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-bromo-, 1-oxide typically involves the bromination of 3-pyridinol followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fifth position .
For the oxidation step, hydrogen peroxide or other oxidizing agents can be used to introduce the oxide group to the nitrogen atom. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production method is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinol, 5-bromo-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 3-pyridinol derivatives.
Substitution: Formation of various substituted pyridinol compounds.
Wissenschaftliche Forschungsanwendungen
3-Pyridinol, 5-bromo-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Pyridinol, 5-bromo-, 1-oxide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative stress. The presence of the bromine atom and the oxide group enhances its reactivity and effectiveness as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinol: Lacks the bromine atom and oxide group, making it less reactive.
5-Bromo-3-pyridinol: Similar structure but without the oxide group.
3-Pyridinol, 1-oxide: Lacks the bromine atom.
Uniqueness
The presence of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
847664-66-8 |
|---|---|
Molekularformel |
C5H4BrNO2 |
Molekulargewicht |
189.99 g/mol |
IUPAC-Name |
5-bromo-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H |
InChI-Schlüssel |
OKKLKZXJKBLJIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=[N+](C=C1Br)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)



![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)


![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)

![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)
